Paroxetine Maleate-d6 offers several advantages for scientific research, particularly in studies involving:
Paroxetine maleate-D6 is a deuterated form of paroxetine maleate, a pharmaceutical compound primarily used as an antidepressant. Paroxetine maleate is a maleate salt derived from the reaction of paroxetine, a selective serotonin reuptake inhibitor, with maleic acid. The incorporation of deuterium atoms in paroxetine maleate-D6 enhances its stability and provides unique properties for research applications, particularly in pharmacokinetic studies and metabolic profiling. This compound has the chemical formula C23H24D6FNO7 and is identified by the CAS number 1435728-64-5 .
Paroxetine maleate-D6 exhibits similar biological activity to its non-deuterated counterpart. It functions primarily as a selective serotonin reuptake inhibitor, which means it inhibits the reuptake of serotonin in the brain, leading to increased levels of this neurotransmitter in the synaptic cleft. This mechanism underlies its efficacy in treating various mood disorders, including:
The use of deuterated compounds like paroxetine maleate-D6 allows researchers to study drug metabolism and pharmacokinetics more accurately due to their distinct mass characteristics in analytical techniques such as mass spectrometry .
The synthesis methods for paroxetine maleate-D6 can be summarized as follows:
Paroxetine maleate-D6 has several applications in research and clinical settings:
Interaction studies involving paroxetine maleate-D6 focus on its effects when combined with other medications or substances. Notably, it may interact with:
Such studies are crucial for optimizing treatment regimens and minimizing adverse effects associated with polypharmacy .
Paroxetine maleate-D6 shares similarities with several other compounds used for similar therapeutic purposes. Here are some comparable compounds:
Compound Name | Type | Mechanism | Unique Features |
---|---|---|---|
Paroxetine | Selective Serotonin Reuptake Inhibitor | Inhibits serotonin reuptake | Non-deuterated form; widely used antidepressant |
Fluoxetine | Selective Serotonin Reuptake Inhibitor | Inhibits serotonin reuptake | First SSRI approved; different chemical structure |
Sertraline | Selective Serotonin Reuptake Inhibitor | Inhibits serotonin reuptake | Broader spectrum of action; fewer drug interactions |
Citalopram | Selective Serotonin Reuptake Inhibitor | Inhibits serotonin reuptake | More potent at higher doses; fewer side effects |
Uniqueness of Paroxetine Maleate-D6:
The concept of deuterium substitution in drug molecules dates to the 1960s, with early studies exploring its effects on metabolic stability. However, systematic efforts to develop deuterated pharmaceuticals gained momentum in the 2000s, driven by advancements in synthetic chemistry and recognition of the kinetic isotope effect (KIE). Key milestones include:
Paroxetine-D6 maleate serves as a critical internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows. Its role includes:
Paroxetine Maleate-D6 represents a deuterated isotopologue of the selective serotonin reuptake inhibitor paroxetine, complexed with maleic acid as a salt form [1]. The compound possesses the complete IUPAC nomenclature: (3S,4R) and (3R,4S)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl-D2]-4-(4-fluorophenyl) piperidine-2,2,6,6-D4 maleate [1] [5]. This systematic nomenclature precisely identifies the stereochemical configuration and deuterium substitution pattern within the molecular framework.
The base structure consists of a piperidine ring system bearing two distinct aromatic substituents: a 4-fluorophenyl group and a benzodioxole moiety connected through an oxymethyl linkage [1] [17]. The deuterium atoms are strategically positioned at six specific locations within the molecule, replacing hydrogen atoms at the piperidine ring positions 2,2,6,6 and at the methylene carbon linking to the benzodioxole oxygen [1] [3].
The structural architecture of Paroxetine Maleate-D6 maintains identical spatial arrangement and electronic distribution compared to its non-deuterated counterpart, with the critical distinction being the selective hydrogen-to-deuterium substitution [26]. The parent compound paroxetine exhibits the molecular formula C19H20FNO3 with a molecular weight of 329.37 g/mol [18] [19], while the deuterated version incorporates six deuterium atoms strategically placed to enhance metabolic stability.
The deuterium substitution pattern specifically targets metabolically labile positions, particularly the methylenedioxy carbon and specific piperidine ring positions [25] [26]. This selective deuteration preserves the three-dimensional molecular geometry while increasing the bond dissociation energy at critical metabolic sites. The stereochemical configuration remains (3S,4R), maintaining the same spatial orientation of functional groups that determines the compound's biological activity [1] [17].
The benzodioxole ring system, fluorophenyl substituent, and piperidine core structure remain structurally unchanged, ensuring preservation of the pharmacophoric elements essential for serotonin transporter binding [26]. The deuterium incorporation affects only the kinetic properties of bond cleavage during metabolic processes, without altering the fundamental molecular architecture [27].
Paroxetine Maleate-D6 exhibits the comprehensive molecular formula C19H14D6FNO3·C4H4O4, accounting for both the deuterated paroxetine base and the maleic acid salt component [1] [3]. The calculated molecular weight reaches 451.47 g/mol, representing a significant increase from the non-deuterated maleate salt due to deuterium incorporation [1] [5]. This molecular weight reflects the combined mass contributions of the deuterated active pharmaceutical ingredient (API) and the maleate counterion.
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C19H14D6FNO3·C4H4O4 | [1] [3] |
Molecular Weight | 451.47 g/mol | [1] [5] |
Exact Mass | 451.191345 g/mol | [3] |
Deuterium Content | 6 atoms | [1] [3] |
Paroxetine Maleate-D6 manifests as a white to off-white crystalline powder under standard atmospheric conditions [1] [5]. The crystalline morphology indicates organized molecular packing within the solid state, contributing to chemical stability and handling characteristics. The powder form facilitates analytical procedures and provides optimal surface area for dissolution processes during analytical applications.
The physical appearance remains visually indistinguishable from the non-deuterated paroxetine maleate, maintaining similar crystal habit and particle size distribution [1]. The melting point determination yields 142.0 ± 3°C, indicating thermal stability within this temperature range [1] [5]. This melting point characteristic serves as a critical physical constant for compound identification and purity assessment.
The solubility characteristics of Paroxetine Maleate-D6 demonstrate selective dissolution patterns across different solvent systems [14]. Organic solvents exhibit superior dissolving capacity compared to aqueous media, reflecting the lipophilic nature of the paroxetine base structure. Methanol provides excellent solubility, making it the preferred solvent for analytical sample preparation and spectroscopic analysis [12] [13].
Dimethyl sulfoxide achieves solubility concentrations of approximately 20 mg/mL, while ethanol demonstrates similar dissolution capacity at 20 mg/mL [14] [24]. Dimethylformamide exhibits enhanced solubility reaching 33 mg/mL, providing optimal conditions for solution-phase analytical procedures [14]. Aqueous solubility remains limited, with improved dissolution achieved through initial organic solvent dissolution followed by aqueous dilution [14].
Solvent | Solubility (mg/mL) | Application | Reference |
---|---|---|---|
Dimethylformamide | 33 | Stock solutions | [14] |
Dimethyl sulfoxide | 20 | General dissolution | [14] [24] |
Ethanol | 20 | Analytical procedures | [14] [24] |
Methanol | High | Spectroscopic analysis | [12] [13] |
Water | Limited | Requires co-solvents | [14] |
The ultraviolet-visible spectroscopic profile of Paroxetine Maleate-D6 exhibits characteristic absorption maxima that serve as analytical fingerprints for compound identification [1] [5]. Primary absorption occurs at 202.0 ± 1.0 nm with high molar absorptivity of 45,000 ± 4,000 L·mol⁻¹·cm⁻¹ when measured in methanol solvent [1] [5]. This intense absorption band corresponds to π→π* electronic transitions within the aromatic ring systems.
A secondary absorption maximum appears at 294.0 ± 1.0 nm with moderate intensity of 4,500 ± 500 L·mol⁻¹·cm⁻¹ in methanol [1] [5]. This longer wavelength absorption relates to extended conjugation between the benzodioxole and fluorophenyl chromophores through the piperidine linker system. The spectroscopic parameters remain essentially unchanged from the non-deuterated compound, confirming that deuterium substitution does not significantly alter electronic absorption properties [12].
The UV-visible absorption characteristics enable quantitative analysis through Beer's law relationships, with linear calibration curves established across concentration ranges of 10-60 μg/mL [13]. The spectrophotometric method demonstrates excellent precision with relative standard deviation values below 2% for routine analytical applications [13].
Infrared spectroscopy of Paroxetine Maleate-D6 reveals characteristic vibrational frequencies that confirm structural identity and deuterium incorporation [1] [5]. The infrared spectrum corresponds to the expected molecular structure, with specific band shifts attributable to carbon-deuterium bond stretching and bending modes compared to the protiated analogue [11]. The benzodioxole ring system produces distinctive C-O stretching vibrations, while the fluorophenyl substituent contributes characteristic C-F stretching frequencies.
The piperidine ring exhibits characteristic N-H stretching and C-N vibrations, though these may be influenced by salt formation with maleic acid [11]. The maleate component contributes carboxylic acid O-H stretching and C=O stretching vibrations, confirming successful salt formation [1]. Deuterium substitution results in predictable frequency shifts to lower wavenumbers due to the increased mass of deuterium relative to hydrogen.
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and deuterium incorporation assessment for Paroxetine Maleate-D6 [1] [5]. The ¹H NMR spectrum demonstrates characteristic signal attenuation or complete absence at positions where deuterium substitution has occurred, confirming successful isotopic replacement [8] [29]. The remaining proton signals maintain expected chemical shift values and coupling patterns consistent with the parent structure.
²H NMR (deuterium NMR) spectroscopy directly detects incorporated deuterium atoms, providing quantitative assessment of isotopic enrichment levels [31]. The deuterated positions at the piperidine ring (2,2,6,6) and the methylene linker (D2) produce characteristic deuterium resonances that confirm positional assignments [1] [3]. Integration ratios between residual proton signals and deuterium signals enable precise determination of isotopic incorporation efficiency.
¹³C NMR spectroscopy reveals isotope-induced chemical shift effects at carbons directly bonded to deuterium atoms [8]. These upfield shifts of carbon resonances provide additional confirmation of deuterium positioning within the molecular framework. The spectral data corresponds to structural expectations, with all carbon environments accounted for in the assigned spectrum [1] [5].
The NMR analytical data serves as the primary method for confirming successful deuteration and assessing isotopic purity of the final product [10] [23]. Quantitative NMR techniques enable determination of deuterium content with high precision for quality control applications.
The isotopic enrichment profile of Paroxetine Maleate-D6 demonstrates high-efficiency deuterium incorporation with minimal residual protium content [1] [5]. The isotopic enrichment specification indicates D0/D6 ratios of less than 1%, confirming successful replacement of hydrogen atoms at all six designated positions [1]. This high level of deuterium incorporation ensures optimal performance in analytical applications requiring isotopic differentiation.
The deuterium positioning strategy targets metabolically sensitive sites within the paroxetine structure, specifically the piperidine ring positions 2,2,6,6 and the benzodioxole methylene carbon [25] [26]. This selective placement maximizes the kinetic isotope effect on metabolic pathways while preserving pharmacological activity [26] [27]. The positioning rationale derives from metabolic studies identifying these sites as primary locations for cytochrome P450-mediated oxidation.
Precision deuteration techniques ensure regioselective incorporation at predetermined molecular positions [26] [29]. The deuterium content verification employs multiple analytical methods including mass spectrometry, NMR spectroscopy, and isotope ratio analysis to confirm successful labeling [10] [23]. Quality control parameters specify minimum deuterium incorporation levels to ensure analytical reliability.
Parameter | Specification | Analytical Method | Reference |
---|---|---|---|
Isotopic Enrichment | >99% D incorporation | MS/NMR | [1] [5] |
D0/D6 Ratio | <1% | Mass spectrometry | [1] |
Deuterium Positions | 2,2,6,6-D4, methylene-D2 | NMR | [1] [3] |
Residual Protium | <1% at labeled sites | ²H NMR | [1] [5] |
Deuterium incorporation has emerged as a crucial strategy in pharmaceutical development, primarily exploiting the kinetic isotope effect to modify drug metabolism and improve pharmacological profiles [1]. The fundamental principle underlying deuteration involves the replacement of hydrogen atoms with deuterium, which contains one proton, one electron, and a neutron, effectively doubling the atomic mass without significantly altering molecular properties [2]. This subtle modification can result in substantially improved pharmacokinetic parameters, including increased half-life, enhanced bioavailability, and reduced toxicity [1].
Contemporary deuteration methodologies encompass several distinct approaches. Traditional strategies have relied extensively on hydrogen-deuterium exchange reactions utilizing deuterium gas or deuterated solvents under catalytic conditions [3]. Recent advances have introduced photocatalytic deuteration methods, which employ organic photocatalysts in combination with deuterated water as the deuterium source, enabling site-selective incorporation under mild conditions [4]. Metal-catalyzed approaches utilizing heterogeneous catalysts such as palladium on carbon or ruthenium-based systems have demonstrated exceptional efficiency in achieving high deuterium incorporation levels [5].
The development of continuous-flow technologies has revolutionized deuteration processes, offering superior control over reaction parameters and enabling scalable production [5] [6]. These systems provide enhanced safety through reduced handling of deuterium gas, improved productivity through recirculation processes, and consistent isotopic purity across multiple reaction cycles [5]. Flow-based deuteration has achieved deuterium incorporation levels exceeding 95% while maintaining excellent regioselectivity [5].
The synthesis of paroxetine maleate-D6 requires strategic deuterium incorporation at specific molecular positions to achieve optimal analytical and pharmacological properties. The target compound incorporates deuterium atoms primarily at the methylene bridge connecting the benzodioxole moiety and the piperidine ring system, as well as within the piperidine ring itself [7] [8].
Deuterium-proton exchange reactions proceed through several mechanistic pathways depending on the molecular environment and reaction conditions [9]. Base-catalyzed exchange mechanisms involve initial deprotonation of the target carbon-hydrogen bond, forming a carbanion intermediate that subsequently undergoes protonation with deuterium from the deuterated solvent [9]. This process is particularly effective for activated positions adjacent to electron-withdrawing groups or aromatic systems [9].
Acid-catalyzed deuteration operates through protonation of nearby heteroatoms, generating electrophilic centers that facilitate deuterium incorporation through subsequent deprotonation-reprotonation cycles [9]. The reaction kinetics follow a characteristic V-shaped profile with respect to solution pH, with minimum exchange rates occurring between pH 2-3 [10]. For paroxetine derivatives, the secondary amine functionality provides an ideal directing group for selective deuteration of adjacent methylene carbons [8].
Metal-catalyzed hydrogen-deuterium exchange employs transition metal complexes to activate carbon-hydrogen bonds through oxidative addition, followed by reductive elimination with deuterium [11]. Palladium-catalyzed systems have demonstrated exceptional selectivity for benzylic positions, achieving deuterium incorporation levels exceeding 95% with minimal isotopic scrambling [11]. Copper-catalyzed methodologies offer complementary reactivity profiles, particularly for aromatic substrates bearing directing groups [11].
Direct deuteration of the benzylic position employs metal-catalyzed hydrogen-deuterium exchange using deuterium gas in the presence of heterogeneous palladium catalysts [15]. This methodology achieves selective incorporation at the benzylic carbon while preserving the integrity of the dioxole ring system [15]. Reaction conditions typically involve temperatures of 80-120°C under hydrogen-deuterium atmosphere with deuterium oxide as the deuterium source [15].
Alternative synthetic routes utilize deuterated building blocks assembled through convergent synthesis strategies [13]. The benzodioxole ring can be constructed from deuterated catechol derivatives using deuterated methylene diiodide or deuterated dibromomethane under basic conditions [16]. This approach provides excellent control over deuterium incorporation patterns and enables preparation of multiply deuterated derivatives [16].
Photocatalytic deuteration methodologies have emerged as particularly attractive for benzodioxole substrates [17]. These reactions employ organic photocatalysts such as 4CzIPN in combination with deuterated HFIP (hexafluoroisopropanol) as both solvent and deuterium source [17]. The photoexcitation process redistributes electronic density around the aromatic system, directing deuteration to distal positions that are inaccessible through conventional thermal processes [17].
Piperidine ring deuteration presents unique challenges due to the multiple available positions for hydrogen-deuterium exchange [8] . The secondary amine functionality serves as both a reactive center and a directing group for controlled deuteration of adjacent carbons [8]. Selective deuteration at the α-carbon positions (adjacent to nitrogen) can be achieved through organophotocatalytic methods employing thiol hydrogen atom transfer catalysts [8].
The methodology utilizes temporary protection of the secondary amine with removable groups such as Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) to modulate reactivity and selectivity [8]. Under optimized conditions using 4CzIPN photocatalyst, deuterated water as deuterium source, and thiol co-catalysts, selective α-deuteration proceeds with excellent regioselectivity (>95%) and high deuterium incorporation (84-100%) [8].
Temperature control provides additional selectivity enhancement, with lower temperatures (30°C) favoring α-selective deuteration while higher temperatures (100°C) enable perdeuteration of the piperidine ring system [5]. This temperature-dependent selectivity allows precise control over deuterium incorporation patterns to match specific analytical or pharmacological requirements [5].
Continuous-flow deuteration systems offer superior control over reaction parameters and enable scalable production of deuterated piperidine derivatives [5]. The recirculation process allows iterative deuteration cycles, progressively increasing deuterium incorporation while maintaining excellent regioselectivity [5]. Gram-scale syntheses have been demonstrated with isotopic purities exceeding 98% [5].
Isotopic purity represents a critical quality parameter for deuterated pharmaceuticals, directly impacting analytical accuracy and pharmacological properties [19] [20]. The determination of deuterium incorporation levels requires sophisticated analytical methodologies capable of distinguishing isotopologues with identical molecular formulas but different deuterium distributions [19].
High-resolution mass spectrometry (HR-MS) provides the most accurate method for isotopic purity determination [19]. Electrospray ionization coupled with high-resolution mass analysis enables direct measurement of isotopologue distributions through deconvolution of overlapping mass spectral peaks [19]. The method requires careful optimization of instrumental parameters to achieve sufficient resolution for isotopologue differentiation [19].
Nuclear magnetic resonance spectroscopy offers complementary approaches for isotopic purity assessment [21] [22]. Deuterium NMR (²H NMR) provides direct observation of deuterated positions, enabling quantitative determination of deuterium incorporation at specific molecular sites [21]. The technique benefits from reduced spectral complexity compared to proton NMR but requires higher sample concentrations due to the lower sensitivity of deuterium detection [21].
Quantitative ¹H NMR methodologies exploit the inverse relationship between proton signal intensity and deuterium incorporation [22]. By comparing integrated peak areas of residual protons with internal standards, precise isotopic purity values can be calculated [22]. This approach proves particularly valuable for highly deuterated compounds where conventional mass spectrometry reaches sensitivity limitations [22].
Optimization strategies for isotopic purity enhancement focus on reaction condition refinement and purification protocol development [5]. Extended reaction times under deuterating conditions progressively increase deuterium incorporation, with plateau values typically reached within 2-6 hours depending on substrate reactivity [5]. Multiple deuteration cycles using continuous-flow systems can achieve isotopic purities exceeding 99% for favorable substrates [5].
Industrial-scale deuteration presents unique challenges related to cost, safety, and process control [15]. Deuterium sources represent significant cost factors, with deuterium gas being approximately 15 times more expensive per mole than deuterium oxide [5]. Economic optimization strategies prioritize deuterium oxide utilization through in-situ deuterium gas generation via electrolysis [5].
Safety considerations mandate specialized handling procedures for deuterium gas due to its flammability and potential for isotopic contamination [15]. Continuous-flow systems minimize deuterium gas inventory while maintaining process safety through automated pressure control and leak detection systems [5]. The technology enables operation at elevated pressures (up to 100 bar) with enhanced safety margins compared to batch processes [5].
Process scalability has been demonstrated through kilogram-scale deuteration reactions using heterogeneous iron catalysts [15]. The methodology employs nanostructured iron particles prepared from cellulose and iron salts, providing excellent activity and selectivity for aromatic deuteration [15]. Catalyst stability enables multiple reaction cycles without significant activity loss, reducing operational costs [15].
Quality control protocols for industrial deuteration require real-time monitoring of isotopic incorporation and product purity [20]. In-line analytical systems utilizing nominal mass LC-MS instruments provide cost-effective solutions for isotopologue impurity determination [20]. These systems enable continuous process monitoring without requiring high-end instrumentation typically associated with isotopic analysis [20].
Production optimization strategies focus on maximizing deuterium utilization efficiency while minimizing processing costs [15]. Solvent-free reaction conditions reduce waste generation and simplify product isolation procedures [15]. Heterogeneous catalysis enables straightforward catalyst recovery and recycling, further reducing operational expenses [15].
Purification of deuterated pharmaceuticals requires specialized techniques capable of separating isotopologues with nearly identical physical properties [20]. Conventional chromatographic methods often prove insufficient for isotopologue separation due to minimal differences in retention behavior [20]. High-performance liquid chromatography with optimized stationary phases can achieve limited isotopologue resolution under carefully controlled conditions [20].
Crystallization-based purification exploits subtle differences in crystal packing arrangements between isotopologues [23]. Deuterated compounds frequently exhibit slightly altered crystal structures compared to their protiated analogues, enabling selective crystallization under appropriate conditions [23]. Recrystallization from deuterated solvents can enhance isotopic purity through exchange processes during crystal formation [23].
Distillation techniques leverage small differences in boiling points between isotopologues [24]. While the deuterium isotope effect on vapor pressure is modest, fractional distillation under reduced pressure can achieve meaningful isotopic enrichment [24]. The methodology proves most effective for volatile compounds with multiple deuterium substitutions [24].
Quality control procedures encompass comprehensive analytical characterization to ensure pharmaceutical-grade quality [25]. Multi-nuclear NMR spectroscopy (¹H, ²H, ¹³C) provides structural confirmation and quantitative isotopic analysis [26]. High-resolution mass spectrometry determines molecular composition and isotopologue distributions [26]. Infrared spectroscopy offers rapid screening for deuterium incorporation through characteristic C-D stretching frequencies [26].
Stability testing protocols evaluate deuterium retention under storage and handling conditions [25]. Hydrogen-deuterium exchange can occur through exposure to protic solvents or atmospheric moisture, potentially compromising isotopic purity over time [25]. Accelerated stability studies under controlled temperature and humidity conditions establish appropriate storage requirements and shelf-life specifications [25].
Analytical method validation follows established pharmaceutical guidelines with modifications for isotopic analysis [25]. Precision and accuracy parameters require evaluation across the range of expected isotopologue compositions [25]. Specificity testing ensures analytical methods can distinguish target isotopologues from related impurities and degradation products [25].
Parameter | Specification | Analytical Method | Reference |
---|---|---|---|
Deuterium Incorporation | ≥95% | ²H NMR | [21] |
Isotopic Purity | ≥98% | HR-MS | [19] |
Chemical Purity | ≥99% | ¹H NMR | [26] |
Water Content | ≤0.5% | Karl Fischer | [25] |
Residual Solvents | USP Limits | GC-MS | [25] |